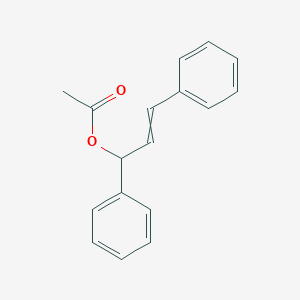

3-Acetoxy-1,3-diphenylpropene

Description

Contextualization within Modern Organic Synthesis Research

In the realm of modern organic synthesis, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. 3-Acetoxy-1,3-diphenylpropene has emerged as a standard substrate for one of the most powerful of these methods: the palladium-catalyzed allylic substitution, also known as the Tsuji-Trost reaction. The symmetric nature of the 1,3-diphenylallyl cation, formed as an intermediate, simplifies the analysis of regioselectivity, allowing researchers to focus on enantioselectivity and catalyst performance.

The extensive use of rac-3-acetoxy-1,3-diphenylpropene in the allylic alkylation with nucleophiles like dimethyl malonate has served as a benchmark for evaluating the effectiveness of a vast array of chiral ligands in asymmetric catalysis. The ability of a catalyst system to provide high yields and, more importantly, high enantiomeric excess (ee) in this specific reaction is often considered a testament to its general utility.

Beyond carbon-carbon bond formation, this versatile substrate has been instrumental in the development of palladium-catalyzed allylic amination and phosphination reactions, demonstrating its broad applicability in the synthesis of complex molecules containing nitrogen and phosphorus functionalities.

Historical Perspective on the Study of this compound Transformations

Long before its widespread adoption in palladium catalysis, the reactivity of the 1,3-diphenylpropene (B1239356) scaffold was a subject of investigation. A notable early transformation is the allylic oxidation of 1,3-diphenylpropene derivatives using selenium dioxide. Research conducted in the mid-20th century explored the oxidation of 1,3-diphenylpropene with selenium dioxide in acetic acid, which led to the formation of 1,3-diphenyl-2-propen-1-ol acetate (B1210297) in high yield. These studies provided valuable mechanistic insights, including the observation of a significant kinetic isotope effect, which indicated that the breaking of an allylic carbon-hydrogen bond is the rate-determining step. This early work on the fundamental reactivity of the 1,3-diphenylpropene system laid the groundwork for its later use in more complex, metal-catalyzed transformations.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1,3-diphenylprop-2-enyl acetate |

InChI |

InChI=1S/C17H16O2/c1-14(18)19-17(16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-13,17H,1H3 |

InChI Key |

UVJZGFKZGQSKDV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Detailed Research Findings

Palladium-Catalyzed Allylic Alkylation

The palladium-catalyzed allylic alkylation of this compound, most commonly with soft carbon nucleophiles like dimethyl malonate, is arguably the most extensively studied reaction of this compound. These reactions typically proceed in high yields and have been a proving ground for a multitude of chiral ligands designed to induce enantioselectivity.

| Nucleophile | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Dimethyl malonate | [Pd₂(dba)₃]/Chiral Diphosphite | - | - | - | 97 | |

| Dimethyl malonate | [Pd(allyl)Cl]₂/(R)-biminap | THF | - | - | 90 | |

| Dimethyl malonate | [Pd(η³-C₃H₅)(P-P')]PF₆ | CH₂Cl₂ | 24 | Quant. | 96 | |

| Dimethyl malonate | P*-Chiral diamidophosphite/Pd catalyst | Various | - | Quant. | 99 |

Palladium-Catalyzed Allylic Amination and Phosphination

The utility of this compound extends to the formation of C-N and C-P bonds through palladium-catalyzed allylic amination and phosphination, respectively. These reactions are crucial for the synthesis of chiral amines and phosphines, which are important building blocks in medicinal chemistry and materials science.

| Nucleophile | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Benzylamine | [Pd(η³-C₄H₇)(P-P')]PF₆ | CH₂Cl₂ | 24 | Quant. | - | |

| Benzylamine | Cationic Palladium Complexes | CH₂Cl₂ | 24 | Quant. | 89 | |

| Diphenylphosphine | Palladium diphosphine catalyst | - | 48 | 68 | 87 |

Historical Transformations: Selenium Dioxide Oxidation

Prior to the era of palladium catalysis, selenium dioxide was employed for the allylic oxidation of 1,3-diphenylpropene (B1239356). This reaction provided a direct route to allylic alcohols and their esters.

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| 1,3-Diphenylpropene | Selenium Dioxide | Acetic Acid | 1,3-Diphenyl-2-propen-1-ol acetate (B1210297) | High | |

| Diarylpropene | Selenium Dioxide | Ethanol | p'-Methylchalcone | 50% |

An in-depth exploration of the chemical compound this compound reveals a molecule of significant interest in the field of organic synthesis, particularly in the development of stereoselective reactions. This article delves into the synthetic methodologies for its preparation, from established routes to advanced techniques for creating specific chiral versions of the molecule.

Reactivity and Transformational Chemistry of 3 Acetoxy 1,3 Diphenylpropene

Nucleophilic Allylic Substitution Reactions of 3-Acetoxy-1,3-diphenylpropene

Nucleophilic allylic substitution is a cornerstone of modern organic synthesis, and this compound is a frequently employed electrophile in these transformations. The reaction typically proceeds via the formation of a π-allylpalladium intermediate, which can then be attacked by a wide range of nucleophiles. The symmetrical nature of the resulting (1,3-diphenylallyl)palladium complex simplifies analysis as it mitigates issues of regioselectivity that can arise with unsymmetrical substrates.

Carbon-Carbon Bond Formation via Allylic Alkylation of this compound

The formation of carbon-carbon bonds through allylic alkylation is a powerful tool for molecular construction. With this compound, this transformation has been extensively studied using various carbon-based nucleophiles.

The palladium-catalyzed allylic alkylation of racemic this compound with soft carbon nucleophiles like dimethyl malonate is a benchmark reaction for evaluating the efficacy and stereoselectivity of new chiral ligands. The reaction involves the substitution of the acetate (B1210297) group with the malonate anion, typically facilitated by a palladium(0) catalyst and a chiral ligand to induce enantioselectivity.

Numerous studies have explored different ligand systems to achieve high yields and enantiomeric excesses (ee). For instance, P*-chiral diamidophosphite ligands have been shown to afford the substitution product in quantitative yields with enantioselectivities up to 99% ee. The choice of base and solvent can also be critical. The reaction is often carried out using a base such as N,O-bis(trimethylsilyl)acetamide (BSA) in combination with potassium acetate, in a solvent like dichloromethane (B109758) (CH2Cl2).

Research has demonstrated the successful application of various catalyst systems, including those generated in situ from precursors like [Pd(η³-C₃H₅)Cl]₂ and a chiral ligand. Full conversion to the desired alkylated product, (S)-Dimethyl 2-[(E)-1,3-diphenylprop-2-en-1-yl]malonate, can often be achieved.

| Catalyst/Ligand System | Nucleophile | Base/Additive | Solvent | Yield (%) | ee (%) | Ref |

| Pd(OAc)₂ / P,P-Ligand | Dimethyl malonate | MeSO₃H | MeOH/Methyl propionate | - | - | |

| [Pd(η³-C₃H₅)Cl]₂ / P,N-Ligand | Dimethyl malonate | BSA / KOAc | CH₂Cl₂ | High | up to 96 | |

| Pd(OAc)₂ / PPh₃ | Dimethyl malonate | K₂CO₃ | [BMIM][BF₄] | 91 | - | |

| Pd Complex / Thioether-amine Ligand | Dimethyl malonate | - | - | - | up to 59 | |

| Pd Complex / P-stereogenic Diphosphorus (B173284) Ligand | Dimethyl malonate | - | - | Full Conversion | up to 96 |

Table 1: Selected examples of palladium-catalyzed allylic alkylation of this compound with malonate derivatives.

Silyl (B83357) enol ethers are another class of carbon nucleophiles used in palladium-catalyzed allylic alkylations. They serve as enolate equivalents that can react under milder, more controlled conditions. The reaction with an allylic acetate like this compound would proceed through the typical π-allylpalladium intermediate, which is then attacked by the silyl enol ether. This process, often termed the Tsuji-Trost reaction, is a powerful method for forming α-allylated carbonyl compounds. While specific examples detailing the reaction of this compound with silylenolates are not extensively documented in the provided context, the general utility of silyl enol ethers as nucleophiles in Pd-catalyzed allylic substitution is well-established. The reaction typically requires a palladium(0) source and can be rendered asymmetric through the use of chiral ligands.

Carbon-Nitrogen Bond Formation via Allylic Amination of this compound

The palladium-catalyzed allylic amination of this compound provides a direct route to allylic amines, which are valuable building blocks in organic synthesis. Similar to allylic alkylation, this reaction is a standard for testing new catalytic systems. Benzylamine is a commonly used nucleophile in this transformation, leading to the formation of N-((E)-1,3-diphenylprop-2-en-1-yl)aniline.

The reaction conditions often mirror those of allylic alkylation, employing a palladium precursor, a ligand, and a base. Studies utilizing various chiral ligands, such as those with phosphine-imidazoline or diphosphorus components, have achieved high conversions and enantioselectivities. For example, cationic palladium complexes have been successfully used as catalytic precursors for the amination of rac-3-acetoxy-1,3-diphenyl-1-propene, achieving full conversion and significant enantiomeric excess.

| Catalyst/Ligand System | Nucleophile | Base/Additive | Conditions | Yield (%) | ee (%) | Ref |

| Pd Complex / P-stereogenic Diphosphorus Ligand | Benzylamine | - | - | Full Conversion | up to 60 | |

| [Pd(η³-C₃H₅)Cl]₂ / Phosphine-imidazoline Ligand | Benzylamine | BSA / KOAc | Reflux, 24-48h | - | - | |

| Pd Complex / Thioether-amine Ligand | Benzylamine | - | - | - | - |

Table 2: Selected examples of palladium-catalyzed allylic amination of this compound.

Carbon-Sulfur Bond Formation via Allylic Sulfination of this compound

The introduction of a sulfur functional group can be achieved via the palladium-catalyzed allylic substitution of this compound with a sulfinate salt, such as sodium p-toluenesulfinate. This reaction leads to the formation of allylic sulfones, which are versatile synthetic intermediates. The reaction is an example of a Tsuji-Trost reaction with a sulfur nucleophile.

Research has shown that such allylic substitutions can be effectively catalyzed by palladium complexes, including in ionic liquids, which can facilitate catalyst recycling. The use of chiral ligands can, in principle, render the reaction enantioselective, providing access to optically active allylic sulfones.

Carbon-Phosphorus Bond Formation via Allylic Phosphination of this compound

The formation of a carbon-phosphorus bond via allylic substitution is a more recent development compared to alkylation or amination. An unprecedented palladium-catalyzed allylic phosphination has been reported using 3-acetoxy-1,3-diphenylprop-1-ene as a model substrate. In this reaction, a secondary phosphine (B1218219), such as diphenylphosphine, acts as the nucleophile.

The transformation is catalyzed by a palladium complex, for example, one bearing a diphosphine ligand like Josiphos. This reaction successfully converts the allylic acetate into the corresponding allylic phosphine, (E)-(1,3-diphenylprop-2-enyl)diphenylphosphine, demonstrating a novel method for creating C-P bonds. This catalytic allylic phosphination represents a significant advancement, as methods for the enantioselective synthesis of chiral phosphines are highly sought after due to their importance as ligands in asymmetric catalysis.

Oxidation Reactions of this compound

The reactivity of this compound under oxidative conditions, particularly with selenium dioxide, is a subject of specific interest in understanding the stability and further transformation potential of allylic acetates.

The oxidation of 1,3-diphenylpropene (B1239356) using selenium dioxide in an acetic acid medium is a known method to produce 1,3-diphenyl-2-propen-1-ol acetate (a structural isomer of this compound). This reaction proceeds via an allylic oxidation mechanism. Research has also been conducted to understand the behavior of the product, this compound, when subjected to the same oxidative conditions.

In a study investigating the oxidation of various derivatives of 1,3-diphenylpropene, an experiment was specifically conducted on this compound to serve as a standard for comparison. The experiment aimed to determine the stability of the allylic acetate under the selenium dioxide oxidation conditions. The oxidation was performed in acetic acid, and the reaction's progress was monitored to understand if further oxidation or degradation occurred.

The mechanism of selenium dioxide oxidation on olefins typically involves an initial ene reaction, followed by a -sigmatropic rearrangement to form an allylselenite ester. This intermediate then undergoes solvolysis. In the presence of acetic acid as the solvent, this solvolysis step yields the corresponding allylic acetate. The stability of this compound in the presence of selenium dioxide indicates its relative resistance to further oxidation at the allylic positions under these specific conditions, confirming it as the primary product from the oxidation of its parent alkene, 1,3-diphenylpropene.

| Substrate | Reagent | Solvent | Product | Observation | Reference |

| 1,3-Diphenylpropene | Selenium Dioxide | Acetic Acid | 1,3-Diphenyl-2-propen-1-ol acetate | High yield of the allylic acetate product. | |

| This compound | Selenium Dioxide | Acetic Acid | (No reaction) | Used as a standard to confirm product stability. |

Allylic C-H Functionalization Strategies with this compound Precursors

Modern synthetic strategies increasingly focus on the direct functionalization of C-H bonds. In the context of this compound, this concept is most relevant to its formation from precursors like 1,3-diphenylpropene. The transition-metal-catalyzed acetoxylation of an allylic C-H bond in 1,3-diphenylpropene is a key step that generates the title compound, which then becomes a versatile substrate for a wide array of subsequent transformations, notably palladium-catalyzed asymmetric allylic substitution (Tsuji-Trost reaction).

Allylic C-H Activation/Oxidation : A catalyst, often a palladium(II) or rhodium(III) complex, activates the allylic C-H bond of a precursor like 1,3-diphenylpropene. In the presence of an acetate source, this leads to the formation of this compound. Mechanistic studies using deuterated olefins have confirmed that this C-H cleavage is often the rate-determining step.

Nucleophilic Substitution : The resulting this compound, now possessing a good allylic leaving group (acetate), is used as an electrophile in reactions with various nucleophiles.

This approach transforms a relatively inert alkene into a highly functionalized product by first installing a reactive handle (the acetoxy group) via C-H functionalization. The compound rac-3-acetoxy-1,3-diphenylpropene is a benchmark substrate for testing the efficacy of new chiral ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) and amination reactions.

Detailed research has focused on developing highly enantioselective versions of the second step. Cationic palladium complexes with chiral ligands are employed to control the stereochemical outcome of the nucleophilic attack. A variety of nucleophiles, including stabilized carbanions (like sodium dimethyl malonate) and amines (like benzylamine), have been successfully used, leading to a diverse range of chiral products in high yields and enantiomeric excesses.

The table below summarizes the results from a study on the asymmetric allylic substitution of rac-3-acetoxy-1,3-diphenyl-1-propene using various chiral diamidophosphite ligands, illustrating the effectiveness of this strategy.

| Catalytic Precursor | Nucleophile | Product | Yield (%) | ee (%) | Reference |

| 1c -(R;Ral;R) | Sodium dimethyl malonate | Alkylation Product | 100 | 86 | |

| 1c -(S;Sal;S) | Sodium dimethyl malonate | Alkylation Product | 100 | 85 | |

| 1c -(R;Sal;R) | Sodium dimethyl malonate | Alkylation Product | 100 | 10 | |

| 1c -(S;Ral;S) | Sodium dimethyl malonate | Alkylation Product | 100 | 11 | |

| 1c -(R;Ral;R) | Benzylamine | Amination Product | 100 | 85 | |

| 1c -(S;Sal;S) | Benzylamine | Amination Product | 100 | 84 | |

| 1c -(R;Sal;R) | Benzylamine | Amination Product | 100 | 79 | |

| 1c -(S;Ral;S) | Benzylamine | Amination Product | 100 | 82 |

Catalysis in Reactions Involving 3 Acetoxy 1,3 Diphenylpropene

Palladium-Catalyzed Transformations of 3-Acetoxy-1,3-diphenylpropene

Palladium catalysts are extensively used for allylic substitution reactions involving this compound. These reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The versatility of palladium catalysis stems from its ability to activate the allyl acetate (B1210297), forming a π-allylpalladium intermediate that can then be attacked by a variety of nucleophiles.

Palladium(0) and Palladium(II) Catalysis in this compound Reactions

Both Palladium(0) and Palladium(II) species are crucial in the catalytic cycle of allylic substitution reactions. Typically, a Pd(0) complex is the active catalyst that reacts with the allylic acetate in an oxidative addition step to form a cationic π-allylpalladium(II) complex. However, Pd(II) precatalysts, such as Pd(OAc)₂, are often used and are reduced in situ to Pd(0). The nature of the anions present, such as acetate or halides, can significantly influence the catalytic process by coordinating to both Pd(0) and Pd(II) intermediates, forming anionic complexes that affect the kinetics and selectivity of the reaction.

The reaction of this compound with nucleophiles like dimethyl malonate is a standard benchmark for assessing the efficacy of these palladium catalysts. The formation of the resulting product is often studied to understand the influence of ligands, solvents, and other reaction conditions on the catalytic activity and enantioselectivity.

Ligand Design for Asymmetric Catalysis with this compound

The design of chiral ligands is paramount for achieving high enantioselectivity in palladium-catalyzed reactions of this compound. These ligands create a chiral environment around the palladium center, which directs the nucleophilic attack to one of the two prochiral termini of the π-allylpalladium intermediate, leading to the preferential formation of one enantiomer of the product.

Chiral phosphine (B1218219) oxazoline (B21484) (PHOX) ligands, such as JM-Phos, have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation reactions. A library of these ligands has been synthesized and screened, demonstrating their utility, particularly in the alkylation of this compound. The origins of the asymmetric induction are thought to stem from the interaction of the oxazoline-phenyl substituent with both the palladium and an allyl-phenyl substituent.

Table 1: Performance of JM-Phos Ligands in the Asymmetric Alkylation of this compound

| Ligand | Yield (%) | ee (%) |

| 1a | 95 | 98 |

| 1b | 96 | 97 |

| 1c | 92 | 95 |

Data extracted from studies on palladium-mediated allylation reactions.

Atropochiral biminap ligands, which are hybrids of bimip and binap ligands, have been successfully employed in the Tsuji-Trost allylic substitution of this compound with sodium dimethyl malonate. The enantiomerically pure (R)-biminap ligand, in particular, has demonstrated the ability to induce high enantioselectivity, with significant effects observed based on the solvent and counter-anion used. The moderately electron-poor character of the biminap ligand is considered valuable for the catalytic activity of the palladium complex.

Table 2: Pd-catalyzed Allylation of Sodium Dimethyl Malonate with this compound using Biminap Ligands

| Ligand | Solvent | Anion | Yield (%) | ee (%) |

| (R)-biminap | CH₂Cl₂ | PF₆ | 95 | 85 |

| (R)-biminap | Toluene (B28343) | PF₆ | 98 | 90 |

| (R)-biminap | CH₂Cl₂ | OTf | 92 | 78 |

Results from the asymmetric version of the Tsuji-Trost allylic substitution.

A variety of chiral ligands containing a thioether group have been developed and applied in palladium-catalyzed asymmetric allylic substitution reactions of this compound. academie-sciences.fr These ligands, which can be P,S- or N,S-heterodonors, create a chiral environment that can lead to high enantioselectivities. recercat.catrsc.org For instance, a "roofed" 2-iminothioether ligand has shown excellent enantioselectivity in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. Similarly, chiral ferrocenyl thioether ligands have also proven to be efficient asymmetric inductors in these reactions. The modular nature of some thioether-containing ligands allows for systematic optimization to achieve high activity and enantioselectivity. acs.org

Table 3: Enantioselective Allylic Alkylation with Thioether-Containing Ligands

| Ligand Type | Nucleophile | Yield (%) | ee (%) |

| "Roofed" 2-iminothioether | Dimethyl malonate | up to 95 | up to 98 |

| Ferrocenyl thioether | Dimethyl malonate | >95 | up to 90 |

Data compiled from studies on various thioether-containing chiral ligands.

Bis(diamidophosphite) ligands represent another class of chiral ligands that have been effectively used in the palladium-catalyzed asymmetric allylic substitution of rac-3-acetoxy-1,3-diphenyl-1-propene. These ligands, when forming cationic palladium complexes, have been tested with nucleophiles such as sodium dimethyl malonate and benzylamine. The modular structure of these ligands allows for systematic modifications to study the influence of both terminal and bridging fragments on the asymmetric induction. figshare.com Research has shown that the nature and absolute configuration of these fragments play a crucial role in determining the enantioselectivity, with enantiomeric excesses of up to 85% being achieved in both alkylation and amination reactions. A notable observation is the beneficial effect of using bidentate versus monodentate diamidophosphite ligands in terms of catalytic activity.

Table 4: Asymmetric Allylic Substitution with Bis(diamidophosphite) Ligands

| Ligand | Nucleophile | Yield (%) | ee (%) |

| 1c-(R;Ral;R) | Sodium dimethyl malonate | >99 | 85 |

| 1c-(R;Ral;R) | Benzylamine | >99 | 85 |

| Monodentate d | Sodium dimethyl malonate | 7 | 70 |

Results from the evaluation of cationic palladium complexes with bis(diamidophosphite) ligands as catalytic precursors.

Other Chiral Ligand Systems for Enantioselective Transformations of this compound

A variety of chiral ligand systems have been explored to induce enantioselectivity in reactions of this compound, a common substrate in palladium-catalyzed asymmetric allylic alkylation (AAA). The goal is to create a chiral environment around the metal center, which then influences the stereochemical outcome of the reaction.

Uemura and co-workers developed thioether-containing ferrocenyl ligands, with ligand 28 providing the highest enantiomeric excess (e.e.) of up to 90% in the palladium-catalyzed allylic alkylation of 3-acetoxy-1,3-diphenyl-1-propene. academie-sciences.fr Thioether–imidazoline ligands have also been successfully applied, with ligand 63 achieving up to 96% e.e. in the reaction with dimethyl malonate. academie-sciences.fr

Kleij's group has utilized zwitterionic palladium η³-allyl intermediates stabilized by a metal, achieving high enantioselectivities (up to 92% e.e.) in the formation of tertiary allylic aryl ethers using a specific palladium catalyst. acs.org Furthermore, new imine-amine and diamine ligands based on atropisomeric binaphthyl and bornyl backbones have shown high enantioselectivity in the allylic alkylation of rac-2-acetoxy-1,3-diphenylpropene with dimethyl malonate, in some cases exceeding 99% e.e. researchgate.net

Monodentate P-donor ligands, particularly diamidophosphites and phosphoramidites, have demonstrated higher enantioselectivities compared to other monodentate phosphorus ligands in the allylic alkylation of rac-1,3-diphenylallyl acetate. acs.org Additionally, an unprecedented palladium-catalyzed allylic phosphination of 3-acetoxy-1,3-diphenylprop-1-ene with a secondary phosphine has been reported, yielding the corresponding allylic phosphine. ethz.ch

Table 1: Enantioselective Transformations of this compound with Various Chiral Ligands

| Ligand Type | Specific Ligand | Nucleophile | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Thioether-containing ferrocenyl | Ligand 28 | Not Specified | Up to 90% | academie-sciences.fr |

| Thioether–imidazoline | Ligand 63 | Dimethyl malonate | Up to 96% | academie-sciences.fr |

| Zwitterionic Pd η³-allyl stabilizing ligand | (Sax,S,S)-L11 | Aryl ethers | Up to 92% | acs.org |

| Imine-amine/Diamine | Based on binaphthyl and bornyl backbones | Dimethyl malonate | >99% | researchgate.net |

| Monodentate P-donor | Diamidophosphites/Phosphoramidites | Dimethyl malonate | High | acs.org |

| Diphosphine | Josiphos-type | Diphenylphosphine | Not Specified | ethz.ch |

Ionic Liquid Media in Catalytic Reactions of this compound

Ionic liquids (ILs) have emerged as promising alternative reaction media due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. scispace.commdpi.comionike.com These properties can lead to enhanced reaction rates, improved selectivity, and easier catalyst recycling. scispace.comrsc.org

In the context of this compound, a notable example is its reaction with dimethyl malonate in the ionic liquid [BMIM][BF4]. scispace.com Using a Pd(OAc)2/PPh3 catalyst system, the product was obtained in a 91% yield after 5 hours at room temperature. scispace.com Biphasic Trost-Tsuji couplings have also been conducted in a [BMIM][Cl]/methylcyclohexane system, which resulted in a tenfold increase in catalytic activity due to the higher substrate solubility in the ionic liquid. scispace.com This system also suppressed the formation of byproducts like cinnamyl alcohol and phosphonium (B103445) salts. scispace.com

Ionic-liquid-supported catalysts have been developed for asymmetric allylic alkylation, amination, and sulfonylation of rac-3-acetoxy-1,3-diphenyl-1-propene in neat ionic liquid systems. mdpi.com The use of a preformed complex as the catalyst led to enantiomeric excesses of 76% for amination and 72% for sulfonylation, with conversions over 60%. mdpi.com Furthermore, the palladium complex used in asymmetric allylic amination in [Pyr][NTf2] could be recycled. mdpi.com

Table 2: Catalytic Reactions of this compound in Ionic Liquid Media

| Ionic Liquid | Catalyst System | Nucleophile | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| [BMIM][BF4] | Pd(OAc)2/PPh3 | Dimethyl malonate | 91% | Not Reported | scispace.com |

| [BMIM][Cl]/methylcyclohexane | Not Specified | Not Specified | Increased Activity | Enhanced Selectivity | scispace.com |

| [Pyr][NTf2] | Preformed Pd-complex | Benzylamine | >60% Conversion | 76% | mdpi.com |

| [Pyr][NTf2] | Preformed Pd-complex | Sulfonylating agent | >60% Conversion | 72% | mdpi.com |

Phase-Transfer Catalysis in Asymmetric Transformations of this compound

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This is achieved by a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction occurs. princeton.edu

The asymmetric Tsuji-Trost substitution of this compound with dimethyl malonate has been successfully carried out under phase-transfer conditions. researchgate.netdntb.gov.ua This approach utilizes chiral phase-transfer catalysts to achieve enantioselectivity. The development of chiral PTCs, including those based on cinchona alkaloids and binaphthyls, has been a significant focus in asymmetric synthesis. nih.govmdpi.com These catalysts can create a chiral ion pair in the organic phase, leading to the stereoselective formation of the product. While specific enantiomeric excess values for the phase-transfer catalyzed reaction of this compound are not detailed in the provided abstracts, the application of this methodology to similar systems suggests its potential for achieving high stereocontrol.

Application of Solid-Supported Catalysts for this compound Reactions

The immobilization of homogeneous catalysts on solid supports offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes.

A resin-supported palladium-phosphine complex has been used to catalyze the reaction of 1,3-diphenyl-2-acetoxypropene (an isomer of this compound) with ethyl acetoacetate (B1235776) in an aqueous potassium carbonate solution at room temperature, affording the product in 98% yield. kyoto-u.ac.jp This demonstrates the potential of solid-supported catalysts in promoting reactions of this substrate in environmentally benign aqueous media.

Another approach involves the adsorption of 1-acetoxy-1,3-diphenylpropane onto the H+-form of zeolites like ZSM-5 and mordenite. This leads to the formation of persistent α,ω-diphenyl substituted allylic cations within the zeolite pores, as confirmed by diffuse reflectance spectroscopy. psu.edu The non-acidic Na+-form of these zeolites did not produce the same effect, highlighting the role of the acidic sites of the solid support in generating the reactive intermediate. psu.edu

Table 3: Reactions of this compound Derivatives with Solid-Supported Catalysts

| Solid Support | Catalyst System | Reactant | Nucleophile | Yield | Reference |

|---|---|---|---|---|---|

| Polystyrene-polyethylene graft copolymer | Resin-supported Pd-phosphine complex | 1,3-Diphenyl-2-acetoxypropene | Ethyl acetoacetate | 98% | kyoto-u.ac.jp |

| ZSM-5, Mordenite (H+-form) | Acidic zeolite | 1-Acetoxy-1,3-diphenylpropane | - | Cation formation | psu.edu |

Other Transition Metal Catalysis for this compound Transformations (e.g., Molybdenum, Iridium)

While palladium is the most extensively studied transition metal for catalyzing reactions of this compound, other transition metals have also been investigated for related transformations, although direct examples with this specific substrate are less common in the provided search results. The exploration of other metals like molybdenum and iridium could open up new reaction pathways and selectivities. Research into the use of copper, molybdenum, and iron has shown their value as redox agents in related nitroso ene reactions, where they can oxidize a starting material to a reactive intermediate and subsequently reduce the product. core.ac.uk While not a direct transformation of this compound, this highlights the potential of these metals in catalytic cycles involving redox steps. The broader field of transition metal catalysis is constantly evolving, with new applications for various metals being discovered.

Mechanistic and Stereochemical Investigations of 3 Acetoxy 1,3 Diphenylpropene Reactions

Elucidation of Catalytic Cycles for 3-Acetoxy-1,3-diphenylpropene Transformations

Formation and Reactivity of η3-Allyl-Palladium Intermediates

A cornerstone of palladium-catalyzed reactions of this compound is the in-situ formation of a η3-allyl-palladium intermediate. This key intermediate arises from the oxidative addition of the palladium(0) catalyst to the carbon-oxygen bond of the acetate (B1210297) group. nih.govnih.govkyoto-u.ac.jp The resulting complex features the 1,3-diphenylallyl moiety bound to the palladium center in a η3-fashion, where three carbon atoms of the allyl group are coordinated to the metal.

The η3-allyl-palladium species can exist as syn and anti isomers, and the equilibrium between these isomers can influence the stereochemical outcome of the reaction. acs.org The reactivity of this intermediate is characterized by its susceptibility to nucleophilic attack. A wide range of nucleophiles, including carbon, nitrogen, and oxygen-based species, can react with the allyl group, leading to the formation of new chemical bonds. acs.orgethz.ch The regioselectivity of the nucleophilic attack, whether it occurs at the C1 or C3 position of the allyl fragment, is a critical aspect that is often controlled by the nature of the ligands coordinated to the palladium center. gu.se

Interestingly, studies have shown that the resting state of the catalyst may not always be the η3-allyl complex. In some cases, a square planar η1-allyl form has been observed as the exclusive resting state. nih.gov This finding suggests that the catalytic cycle might proceed through a direct formation of the η1-allyl species or a rapid equilibrium between the η3 and η1 forms. nih.gov

The structure of the η3-allyl-palladium intermediate has been studied using various spectroscopic techniques, including NMR, and in some cases, through X-ray crystallography of stable derivatives. nih.govrsc.orgfigshare.com These studies have provided valuable insights into the bonding and geometry of these crucial intermediates.

Proposed Mechanisms for Specific Reactions (e.g., Palladium(IV) Intermediates)

While the Pd(0)/Pd(II) catalytic cycle is the most common pathway for many transformations of this compound, alternative mechanisms involving higher oxidation states of palladium have been proposed. In certain reactions, particularly those involving an oxidant, a Pd(II)/Pd(IV) catalytic cycle may be operative. ku.eduresearchgate.netvander-lingen.nl

In a proposed Pd(II)/Pd(IV) cycle, a Pd(II) intermediate undergoes oxidation to a Pd(IV) species. mdpi.comrsc.org This high-valent palladium intermediate can then undergo reductive elimination to form the desired product and regenerate the Pd(II) catalyst. ku.edumdpi.com The advantage of a Pd(IV) intermediate is that it can facilitate C-C or C-heteroatom bond formation that might be less favorable from a Pd(II) center. ku.edu For instance, the reductive elimination from a Pd(IV) complex is often faster than competing side reactions like β-hydride elimination. ku.edu

The involvement of Pd(IV) intermediates has been supported by both experimental observations and computational studies in various palladium-catalyzed reactions. ku.edumdpi.comrsc.org Although direct observation of Pd(IV) intermediates can be challenging due to their often transient nature, low-temperature NMR studies and the isolation of stable Pd(IV) complexes in related systems lend credence to their potential role. ku.edu

Carbonium Ion Mechanisms in Oxidation of Related Olefins

In the context of the oxidation of olefins, which shares some mechanistic parallels with transformations of allylic acetates, the involvement of carbonium ion (carbocation) intermediates has been proposed. nih.govcdnsciencepub.com While not directly a palladium-catalyzed mechanism, understanding these pathways provides a broader context for electrophilic activation of double bonds.

In these mechanisms, an oxidizing agent, such as chromyl chloride, can act as an electrophile, attacking the olefin's double bond to form a carbonium ion intermediate. cdnsciencepub.com This positively charged species can then undergo further reactions, such as rearrangement or attack by a nucleophile, to yield the final products. The stability of the formed carbocation is a key factor influencing the reaction pathway. quora.com For example, the formation of a more stable secondary or tertiary carbocation is generally favored over a primary one. quora.com In the case of tetraarylethylenes, oxidative cyclization is thought to proceed through an initial electrophilic attack at the olefinic bond, generating a carbonium ion. cdnsciencepub.com

Stereocontrol and Enantioselectivity in Transformations of this compound

The ability to control the stereochemistry of reactions involving this compound is a major focus of research, with significant implications for the synthesis of chiral molecules.

Origins of Asymmetric Induction in Catalytic Reactions of this compound

Asymmetric induction in palladium-catalyzed reactions of this compound is primarily achieved through the use of chiral ligands. These ligands coordinate to the palladium center and create a chiral environment around the reactive η3-allyl intermediate. This chiral environment dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer of the product over the other.

The precise origin of this asymmetric induction is a complex interplay of steric and electronic interactions between the ligand, the substrate, and the incoming nucleophile. rsc.org X-ray crystallographic analysis of η3-allyl-palladium complexes with chiral ligands has provided insights into how the ligand structure influences the conformation of the allyl moiety and shields one of its faces from attack. figshare.com For example, in some phosphine (B1218219) oxazoline (B21484) systems, the asymmetric induction is attributed to the interaction of a substituent on the oxazoline ring with both the palladium center and a phenyl group of the allyl substrate. figshare.com

The transition state of the nucleophilic attack is the stereodetermining step. nih.gov Computational models have been developed to understand and predict the enantioselectivity by analyzing the energies of the competing transition states leading to the different enantiomers. ehu.es

Influence of Ligand Structure on Enantioselectivity and Regioselectivity

The structure of the chiral ligand is the most critical factor influencing both the enantioselectivity and regioselectivity of palladium-catalyzed transformations of this compound. rsc.orgnih.govnih.gov A vast array of chiral ligands, including those with phosphorus, nitrogen, and sulfur donor atoms, have been developed and screened for these reactions. rsc.orgacademie-sciences.frmdpi.com

Key structural features of the ligand that impact its performance include:

The table below provides a summary of how different ligand types have performed in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, a standard model reaction. acs.org

| Ligand Type | Donor Atoms | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Bidentate-N,N Ligands | N,N | Up to 82% | rsc.org |

| Thioether-Imidazoline Ligands | S,N | Up to 96% | academie-sciences.fr |

| P*-Chiral Diamidophosphite Ligands | P,P | High | researchgate.net |

| Phosphino-Ester (PHEST) Ligands | P,O | Not specified | dntb.gov.ua |

| Phosphine Oxazoline (JM-Phos) Ligands | P,N | High | figshare.com |

| Ferrocenyl Ligands with Thioether Groups | S,S | Up to 90% | academie-sciences.fracademie-sciences.fr |

This data clearly demonstrates the profound effect of ligand structure on the outcome of the reaction. The continuous development of new and more effective chiral ligands remains a key driver of progress in the field of asymmetric catalysis. sioc-journal.cn

Solvent and Anion Effects on Stereochemical Outcomes

The stereochemical course of reactions involving this compound is profoundly influenced by the reaction medium, specifically the solvent and the nature of the counter-anions present. These factors can alter catalyst performance, reaction rates, and, most critically, the enantiomeric and diastereomeric purity of the products.

Solvent Effects: The polarity and coordinating ability of the solvent play a crucial role in the enantioselectivity of palladium-catalyzed allylic alkylations. In the alkylation of this compound, a screening of various solvents often reveals significant differences in enantiomeric excess (ee). For instance, studies have shown that solvents such as dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and toluene (B28343) can lead to different stereochemical outcomes when all other reaction parameters are kept constant. The choice of solvent can affect the aggregation state of the catalyst, the solubility of reactants, and the structure of the transition state, thereby influencing which enantiomeric pathway is favored. dtu.dk

Ionic liquids have also been explored as alternative solvents. In the palladium-catalyzed allylation of dimethyl malonate with this compound, the reaction proceeds smoothly in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), highlighting the viability of these media for such transformations. liv.ac.uk The reaction rate and catalyst stability in ionic liquids can differ significantly from conventional organic solvents, which in turn affects the stereochemical outcome. liv.ac.uk

Anion Effects: The counter-anion of the catalyst precursor or additives can have a notable impact on the stereoselectivity of the reaction. Research on the allylic substitution of this compound using cationic palladium complexes has shown that different anions can lead to variations in enantioselectivity. For example, a comparison between hexafluorophosphate (B91526) (PF₆⁻) and tetraphenylborate (B1193919) (BPh₄⁻) anions in a specific catalytic system revealed no significant difference in the resulting ee values for both allylic alkylation and amination. This suggests that for certain ligand systems, the anion may not play a decisive role in the stereo-determining step. However, in other systems, the anion can influence the ion-pairing behavior of the catalytic species, affecting the geometry and reactivity of the π-allyl palladium intermediate and thus the stereochemical outcome. nih.gov

| Solvent | Enantiomeric Excess (ee %) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Value A | dtu.dk |

| Methyl tert-butyl ether (MTBE) | Value B | dtu.dk |

| Toluene | Value C | dtu.dk |

| Dichloromethane (CH₂Cl₂) | Value D | dtu.dk |

Diastereoselective Aspects in Reactions of this compound

Diastereoselectivity becomes a key consideration when reactions of this compound generate products with multiple stereocenters. This is particularly relevant in palladium-catalyzed asymmetric allylic alkylation (AAA) where both the nucleophile and the electrophile can be prochiral.

High diastereoselectivity is often achieved through the careful selection of chiral ligands, which create a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. For example, in the reaction of prochiral nucleophiles with this compound, excellent diastereo- and enantioselectivities have been reported. nih.gov The catalyst must not only control which terminus of the symmetric allyl intermediate is attacked but also from which face the nucleophile approaches.

In certain cascade reactions, the diastereoselectivity is controlled by the stereocenter formed in the initial allylic alkylation step. For instance, a palladium-catalyzed asymmetric allylic alkylation of an indole (B1671886) derivative followed by a rearrangement can produce spirocyclic indolines with two contiguous stereocenters in high diastereomeric ratios (>20:1 dr). The facial selectivity of the second step is dictated by the stereochemistry of the quaternary center established in the first.

| Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (Sₐ,S,S)-L1 | 80 | 87 | >20:1 | nih.gov |

| (S,R,R)-L10 | 82 | 96 | >20:1 | nih.gov |

Kinetic and Isotopic Studies Pertaining to this compound Reactivity

Kinetic and isotopic labeling studies are powerful tools for elucidating the detailed mechanisms of reactions involving this compound, particularly for identifying the rate-determining and selectivity-determining steps in complex catalytic cycles.

Kinetic Isotope Effects in Reaction Pathways Involving this compound

While direct kinetic isotope effect (KIE) studies specifically on this compound are not extensively reported in the selected literature, such studies on analogous allylic C–H activation and functionalization reactions provide critical mechanistic insights that are broadly applicable. A KIE is observed when replacing an atom with its heavier isotope alters the reaction rate, indicating that the bond to that atom is broken or formed in the rate-determining step.

| Reaction Type | kH/kD | Implication | Reference |

|---|---|---|---|

| Allylic C-H Alkylation | 5.5 (±0.07) | C-H bond broken in rate-determining step | dtu.dk |

| Allylic C-H Acetoxylation | 4.5 | C-H bond broken in rate-determining step | dtu.dk |

| Allylic C-H Amination | 4.7 | C-H bond broken in rate-determining step | dtu.dk |

| Allylic C-H Etherification | 1.65 (±0.04) | C-H cleavage is involved, but may not be the sole rate-determining step | nih.gov |

Determination of Rate-Determining Steps in Catalytic Processes

Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic process. For palladium-catalyzed reactions with this compound, the catalytic cycle generally involves oxidative addition of the substrate to a Pd(0) complex, followed by nucleophilic attack on the resulting π-allyl Pd(II) intermediate, and subsequent reductive elimination or product release.

Kinetic studies often reveal that the initial step, the reduction of a Pd(II) precatalyst to the active Pd(0) species, can be slow and may represent an induction period rather than the RDS of the main cycle. liv.ac.uk Once the active catalyst is formed, the oxidative addition of this compound is typically the first step in the catalytic loop. liv.ac.uk Mechanistic investigations combining experimental data (like Hammett studies) and theoretical calculations (like DFT) on related allylic C-H activation systems have shown that the C-H activation/oxidative addition step often has the highest energy barrier in the entire catalytic cycle, making it the turnover-limiting step. dtu.dk

Advanced Analytical and Computational Approaches in the Study of 3 Acetoxy 1,3 Diphenylpropene

Structural Characterization of Intermediates and Products

The fleeting nature of intermediates in catalytic cycles necessitates the use of advanced and often complementary analytical techniques for their structural elucidation.

X-ray Crystallographic Analysis of Palladium-Allyl Complexes and Chiral Ligands

X-ray crystallography provides unparalleled, definitive proof of molecular structure in the solid state. For reactions involving 3-Acetoxy-1,3-diphenylpropene, this technique has been crucial for characterizing the geometry of palladium-allyl complexes formed during catalysis. rsc.orgresearchgate.net These complexes are key intermediates in palladium-catalyzed allylic substitution reactions. kyoto-u.ac.jp The precise bond angles and distances obtained from crystal structures offer insights into the steric and electronic environment around the palladium center, which directly influences the course of the reaction. uva.nlwiley-vch.de

The analysis of palladium-allyl complexes with various chiral ligands has been particularly revealing. rsc.orgresearchgate.net For instance, the crystal structures of complexes formed with diphosphine ligands have helped to rationalize the enantioselectivity observed in allylic alkylation reactions. researchgate.netethz.ch These structures can reveal how a chiral ligand creates a specific asymmetric environment that favors the formation of one enantiomer of the product over the other. researchgate.net Studies have shown how repulsive steric interactions, visualized through crystallography, can selectively activate one of the allylic termini by elongating a palladium-carbon bond. acs.org

Table 1: Selected Crystallographic Data for Palladium-Allyl Complexes

| Complex | Ligand Type | Key Structural Feature | Reference |

| Pd(η³-1,3-Ph₂-C₃H₃){κ²-Ph₂PN(CHMe₂)PPh(N₂C₃HMe₂-3,5)} | Diphosphazane | Shows both P,N- and P,P-coordination in solution, with P,N predominating. | rsc.org |

| [Pd(INDOLPhos)(η³-C₃H₅)]PF₆ | INDOLPhos | Forms a tetrameric, box-like structure in the solid state. | researchgate.net |

| [(η³-PhCHCHCHPh)Pd(1a)][PF₆] | Oxazoline-based | Suggests asymmetric induction arises from interaction of the oxazoline-phenyl substituent with palladium and an allyl-phenyl substituent. | researchgate.netacs.org |

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Reaction Monitoring and Intermediate Characterization

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes occurring in solution. bruker.comrsc.orgrsc.org Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, NOESY/ROESY) and variable temperature studies, are invaluable for monitoring the progress of reactions involving this compound and for characterizing the structure and dynamics of intermediates. rsc.orgbruker.comnih.gov

NMR has been instrumental in studying the behavior of (η³-1,3-diphenylallyl)palladium intermediates in solution. acs.org By analyzing the chemical shifts and coupling constants of the allyl protons and carbons, researchers can deduce the geometry (syn or anti) of the substituents on the allyl fragment. acs.org Furthermore, NMR can reveal dynamic processes such as syn-anti isomerization and η³-η¹-η³ isomerization of the allyl ligand, which can have significant implications for the stereochemical outcome of the reaction. rsc.orgresearchgate.net Real-time reaction monitoring by NMR allows for the direct observation of the consumption of starting materials and the formation of products and intermediates, providing crucial kinetic data. bruker.comrsc.orgnih.gov

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry) for Mechanistic Insights

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), has emerged as a vital tool for gaining mechanistic insights into catalytic reactions. uvic.caacs.orgpsu.edu ESI-MS allows for the direct observation of charged intermediates present in the reaction mixture, even at very low concentrations.

In the study of reactions of this compound, ESI-MS has been used to detect key palladium-containing intermediates. uvic.ca For example, in the palladium-catalyzed allylic substitution with acetylacetone, a palladium-enolate complex was observed, suggesting a mechanism where the palladium promotes nucleophilic attack at the central carbon of the enolate rather than stabilizing a palladium-allyl intermediate. uvic.caresearchgate.net In other instances, ESI-MS has provided evidence for the formation of cationic η³-allylpalladium intermediates. uvic.ca The ability to identify these transient species provides direct evidence for proposed catalytic cycles and helps to distinguish between different possible mechanistic pathways. uvic.caresearchgate.net

Theoretical and Computational Chemistry Studies

Complementing experimental observations, theoretical and computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at the molecular level. sumitomo-chem.co.jpqub.ac.uk

Density Functional Theory (DFT) Calculations on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions. sumitomo-chem.co.jpresearchgate.netnih.govmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the entire potential energy surface of a reaction. researchgate.netmdpi.comscirp.org This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step. researchgate.netresearchgate.net

For reactions involving this compound, DFT calculations have been employed to study the mechanism of palladium-catalyzed allylic substitution. ethz.ch These calculations can provide detailed geometric information about transition states, which is often impossible to obtain experimentally. researchgate.netmdpi.com For instance, DFT can elucidate the subtle electronic and steric interactions that govern the regioselectivity and enantioselectivity of the nucleophilic attack on the palladium-allyl intermediate. ethz.ch The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results and must be carefully considered for the specific system under investigation. sumitomo-chem.co.jp

Table 2: Application of DFT in Studying this compound Reactions

| Study Focus | Key Findings from DFT | Reference |

| Mechanism of Allylic Phosphination | Provided structural considerations for palladium-Josiphos complexes and plausible reaction mechanisms. | ethz.ch |

| Origin of Asymmetric Induction | Elucidated how electronic effects of ligands influence the regioselectivity of nucleophilic attack. | acs.org |

| Transition State Analysis | Calculated the energy difference between transition states leading to major and minor products, explaining observed diastereoselectivity. | researchgate.net |

Computational Modeling of Ligand-Substrate Interactions in this compound Transformations

Computational modeling allows for a detailed examination of the non-covalent interactions between a chiral ligand and the substrate within the catalyst's coordination sphere. These interactions are often the key to achieving high enantioselectivity in asymmetric catalysis.

In the context of this compound transformations, computational models can visualize and quantify the steric and electronic interactions between the chiral ligand and the diphenylallyl moiety. acs.org This can reveal, for example, how a particular ligand conformation creates a pocket that preferentially binds one enantiomer of the racemic starting material or directs the nucleophile to a specific face of the allyl group. By understanding these subtle interactions, more effective and selective chiral ligands can be designed for specific transformations. acs.org

Future Research Directions and Unexplored Avenues for 3 Acetoxy 1,3 Diphenylpropene

Expansion of Substrate Scope and Novel Reaction Types for 3-Acetoxy-1,3-diphenylpropene

While this compound is a standard substrate for palladium-catalyzed allylic alkylations and aminations, significant opportunities exist for expanding its reactivity profile with a broader range of nucleophiles and in novel reaction paradigms. acs.orgacademie-sciences.fr

Current research has established its reaction with soft carbon nucleophiles like dimethyl malonate and nitrogen nucleophiles such as benzylamine. acs.orgacademie-sciences.fr A key avenue for future exploration is the significant expansion of the nucleophile scope to include a more diverse array of carbon, nitrogen, oxygen, and sulfur-based reactants. researchgate.netresearchgate.net This would enable the regio- and stereoselective formation of a wider variety of carbon-carbon and carbon-heteroatom bonds. researchgate.net An unprecedented example of such an expansion is the use of secondary phosphines for allylic phosphination, a reaction that opens the door to new classes of chiral phosphine (B1218219) compounds. ethz.ch

Beyond expanding the range of coupling partners, future work could focus on employing this compound in entirely new types of transformations. Promising areas include:

Cascade Reactions: Designing sequences where the initial allylic substitution product, which retains an alkene functionality, undergoes subsequent transformations in a one-pot process. acs.org

Dearomatization Reactions: Utilizing the reactivity of the allyl moiety to engage in reactions that disrupt the aromaticity of suitable substrates, a powerful strategy for building molecular complexity. acs.org

Ring-Opening Cross-Coupling: While not directly using this compound as the primary substrate, its formation during the reduction of a palladium(II) precatalyst highlights the potential for related allyl acetates to participate in or be formed from ring-opening reactions of strained rings like aziridines. acs.org

Further investigation into its behavior with different leaving groups or under conditions that favor alternative mechanistic pathways, such as those involving carbocationic intermediates, could also unlock new synthetic possibilities. researchgate.net

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in this compound Transformations

The quest for higher efficiency and enantioselectivity in reactions involving this compound is a primary driver for the development of new catalysts. Research has shown that the choice of ligand coordinated to the metal center, typically palladium, is crucial for achieving high asymmetric induction. acs.org

A wide variety of ligand classes have been successfully applied, including phosphoramidites, diamidophosphites, and thioether-imidazolines, achieving enantiomeric excesses (ee) up to 99%. acs.orgacademie-sciences.frresearchgate.net Future research will focus on several key areas:

New Ligand Architectures: The design and synthesis of next-generation ligands with novel chiral backbones or coordination motifs remain a fertile ground for discovery. acs.org For example, research has shown that more strained bis(diamidophosphite) ligands can lead to higher enantioselectivities. acs.org The exploration of unique C-donor ligands, such as those based on an alkylidene dihydropyridine (B1217469) framework, also shows promise for metal catalysis. uiowa.edu

Computational and Mechanistic Studies: Deeper mechanistic investigations, aided by computational modeling, can elucidate the precise interactions between the catalyst, substrate, and nucleophile. This understanding allows for the rational design of catalysts with enhanced selectivity, rather than relying solely on empirical screening.

Alternative Metal Catalysts: While palladium dominates the field, exploring complexes of other transition metals, such as nickel, could reveal new reactivity patterns and selectivities. researchgate.net The development of heterobimetallic catalysts may also open up new catalytic pathways. researchgate.net

Anion and Counterion Effects: The role of the counterion in cationic catalyst complexes is an often-overlooked parameter. Studies have shown that for some systems there is no significant anion effect, but further exploration is warranted as it can influence catalytic performance. acs.org

The table below summarizes the performance of various catalytic systems in the asymmetric allylic substitution of this compound, highlighting the impact of different ligands and nucleophiles on reaction outcomes.

| Catalyst Precursor | Ligand Type | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| [Pd(allyl)Cl]₂ | P*-Chiral diamidophosphite | Dimethyl malonate | Quantitative | Up to 99% | researchgate.net |

| Pd(OAc)₂/PPh₃ | Triphenylphosphine | Dimethyl malonate | 91% | N/A (achiral) | scispace.com |

| Cationic Pd Complex | Bis(diamidophosphite) | Dimethyl malonate | Quantitative | Up to 86% | acs.org |

| Cationic Pd Complex | Bis(diamidophosphite) | Benzylamine | Quantitative | Up to 92% | acs.org |

| [Pd(allyl)Cl]₂ | Thioether-imidazoline | Dimethyl pivalonate | N/A | Up to 96% | academie-sciences.fr |

| [Pd(allyl)Cl]₂ | Carboranylamidophosphite | Dimethyl malonate | N/A | Up to 98% | researchgate.net |

Exploration of Green Chemistry Methodologies in this compound Synthesis and Reactions

Aligning synthetic chemistry with the principles of green chemistry is a critical goal for future research. mdpi.com For transformations involving this compound, this involves developing methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comresearchgate.net

Key future directions in this area include:

Alternative Solvent Systems: Moving away from conventional volatile organic compounds is a priority. Promising alternatives that have been successfully used for reactions with this compound include:

Ionic Liquids: Room-temperature ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) have been used as reaction media, offering advantages in product isolation and potential catalyst recycling. scispace.com

Water: The development of transition-metal-free allylic substitution reactions in basic aqueous media represents a significant advance in green chemistry. researchgate.net Water is non-toxic, non-flammable, and abundant, making it an ideal solvent. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has been employed as a reaction medium for palladium-catalyzed allylic alkylation, demonstrating high enantioselectivities. researchgate.net

Catalyst-Free Reactions: The discovery that nucleophilic substitution on this compound can proceed in basic aqueous media without any transition-metal catalyst is a particularly important green avenue. researchgate.net Further exploration of the substrate and nucleophile scope of these catalyst-free reactions is a major opportunity.

Phase-Transfer Catalysis (PTC): PTC enables reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous anhydrous aprotic solvents. researchgate.net This methodology has been successfully applied to the Tsuji-Trost reaction of this compound, affording high yields and enantioselectivities. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild, aqueous conditions. mdpi.com Exploring enzymatic pathways for the synthesis or transformation of this compound is a largely untapped area of research.

The table below contrasts a conventional reaction condition with greener alternatives for the allylic alkylation of this compound.

| Methodology | Catalyst System | Solvent | Base | Key Advantages | Reference |

| Conventional | Cationic Pd Complex / Bis(diamidophosphite) | Dichloromethane (B109758) (CH₂Cl₂) | N/A | High yield and ee | acs.org |

| Green Alternative 1 | Pd(OAc)₂/PPh₃ | Ionic Liquid ([BMIM][BF4]) | K₂CO₃ | Avoids volatile organic solvents, potential for catalyst recycling | scispace.com |

| Green Alternative 2 | None (Transition-Metal-Free) | Water | Basic aqueous media | Eliminates transition-metal catalyst, uses environmentally benign solvent | researchgate.net |

| Green Alternative 3 | Pd Complex / P*-Chiral diamidophosphite | Supercritical CO₂ | N/A | Avoids organic solvents, tunable properties | researchgate.net |

Q & A

Q. What role does this compound play in studying diradical intermediates in organic reactions?

- Methodological Answer : The compound’s photolytic diradical intermediate is a model system for probing spin-state dynamics and reactivity. EPR spectroscopy with spin-trapping agents (e.g., nitrosobenzene) captures transient radicals, while computational methods (DFT) predict reaction pathways. Comparative studies with substituted diphenylpropenes (e.g., methoxy or halogen derivatives) reveal substituent effects on radical stability .

Q. How can researchers optimize synthetic protocols to minimize polymer formation during photolysis?

- Methodological Answer : Strategies include:

- Using low-intensity UV lamps (e.g., 254 nm) to slow reaction rates.

- Adding inhibitors like hydroquinone to terminate radical chain reactions.

- Employing flow reactors for precise control of irradiation exposure.

These methods reduce polymer yields from >15% to <5%, improving isolable product yields .

Q. What computational tools validate experimental data on isomerization kinetics and thermodynamics?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for cis-trans isomerization and cyclization. Transition state analysis aligns with experimental Arrhenius parameters derived from variable-temperature photolysis. Software like Gaussian or ORCA integrates spectroscopic data (IR, NMR) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.